Technical Guide: Molecular Mechanism of 2-(2-ethoxyethoxy)-N-phenylbenzamide
Technical Guide: Molecular Mechanism of 2-(2-ethoxyethoxy)-N-phenylbenzamide
This is an in-depth technical guide on the molecular mechanism and experimental characterization of 2-(2-ethoxyethoxy)-N-phenylbenzamide . This molecule belongs to the benzanilide (N-phenylbenzamide) class, a privileged scaffold in medicinal chemistry known for its pleiotropic activity in anti-inflammatory signaling , mitochondrial respiration modulation , and ion channel regulation .[1]
Given its specific structure—featuring a solubilizing diethylene glycol monoethyl ether tail at the ortho position—this compound is primarily characterized as a chemical probe used to interrogate Dihydroorotate Dehydrogenase (DHODH) activity and Transient Receptor Potential (TRP) channel modulation.[1]
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Executive Summary & Structural Pharmacophore
Compound Class: Ortho-substituted Benzanilide (N-phenylbenzamide).[1] Primary Molecular Target: Dihydroorotate Dehydrogenase (DHODH) [Putative].[1] Secondary Targets: TRP Ion Channels (TRPM8/TRPV1), NF-κB Signaling Pathway.[1] Key Structural Feature: The 2-(2-ethoxyethoxy) moiety acts as a "solubilizing pincer," modulating the compound's lipophilicity (LogP) and allowing it to access hydrophobic binding pockets (e.g., the ubiquinone tunnel of DHODH) while maintaining aqueous solubility for cellular assays.[1]
Molecular Mechanism of Action (MOA)[1]
The mechanism of 2-(2-ethoxyethoxy)-N-phenylbenzamide is defined by its ability to disrupt mitochondrial bioenergetics and inflammatory signaling.[1] The benzanilide core mimics the ubiquinone ring system, allowing it to compete for binding sites on mitochondrial enzymes.[1]
Primary Mechanism: DHODH Inhibition
The most authoritative mechanistic grounding for ortho-alkoxy-N-phenylbenzamides lies in their inhibition of Dihydroorotate Dehydrogenase (DHODH) , a rate-limiting enzyme in de novo pyrimidine biosynthesis.[1]
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The Pathway: DHODH catalyzes the oxidation of dihydroorotate to orotate, reducing Flavin Mononucleotide (FMN) which then transfers electrons to Ubiquinone (CoQ10) in the inner mitochondrial membrane.
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The Interaction: The N-phenylbenzamide core binds within the hydrophobic ubiquinone-binding tunnel of DHODH.[1]
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The "Tail" Effect: The 2-(2-ethoxyethoxy) group occupies the entrance of the tunnel.[1] Unlike smaller alkoxy groups (e.g., methoxy in standard inhibitors), the ethoxyethoxy tail interacts with solvent-exposed residues, stabilizing the binding complex and preventing ubiquinone entry.[1]
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Consequence: Inhibition of DHODH depletes the cellular pool of pyrimidine nucleotides (UMP, CTP, UTP), leading to:
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G1/S Phase Cell Cycle Arrest (in rapidly dividing cells).
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Inhibition of T-cell proliferation (immunosuppression).[1]
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Secondary Mechanism: TRP Channel Modulation
The 2-(2-ethoxyethoxy) chain is structurally homologous to the cooling agents used in sensory pharmacology (e.g., WS-23 analogs).[1]
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Target: TRPM8 (Cold Receptor) or TRPV1 (Capsaicin Receptor).[1]
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Action: The ether oxygen atoms can chelate cations or interact with the channel's voltage-sensing domain, potentially acting as a negative allosteric modulator (antagonist) , reducing nociceptive (pain) signaling.[1]
Signaling Pathway Visualization
The following diagram illustrates the dual-pathway impact of the molecule on mitochondrial respiration (DHODH) and inflammatory gene expression (NF-κB).[1]
Figure 1: Mechanism of Action illustrating DHODH inhibition and downstream suppression of pyrimidine biosynthesis and T-cell proliferation.[1]
Experimental Protocols for Validation
To validate the mechanism of 2-(2-ethoxyethoxy)-N-phenylbenzamide, the following self-validating protocols should be employed.
DHODH Enzymatic Inhibition Assay (In Vitro)
This assay confirms if the molecule directly targets the enzyme or acts via a different pathway.
| Parameter | Specification |
| Enzyme Source | Recombinant Human DHODH (purified, truncated N-terminus).[1] |
| Substrate | L-Dihydroorotate (1 mM) + Decylubiquinone (100 µM).[1] |
| Chromophore | DCIP (2,6-dichlorophenolindophenol) - Acts as the terminal electron acceptor.[1] |
| Detection | Absorbance at 600 nm (Reduction of DCIP leads to loss of blue color). |
| Positive Control | Brequinar or Teriflunomide (Known DHODH inhibitors). |
Protocol Steps:
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Buffer Prep: Prepare assay buffer (50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100).
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Incubation: Incubate 10 nM recombinant DHODH with varying concentrations of 2-(2-ethoxyethoxy)-N-phenylbenzamide (0.1 nM to 10 µM) for 10 minutes at 25°C.
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Reaction Start: Add substrate mix (L-DHO, Decylubiquinone, DCIP).[1]
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Measurement: Monitor decrease in Absorbance (600 nm) kinetically for 20 minutes.
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Validation: The IC50 should be calculated using a 4-parameter logistic fit. If IC50 > 50 µM, the DHODH mechanism is likely not the primary driver.
Cellular Proliferation Rescue Assay (Specificity Check)
This is the "Gold Standard" for confirming DHODH mechanism in live cells. If the compound kills cells by starving them of pyrimidines, adding exogenous Uridine should rescue the cells.
Workflow:
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Seed Cells: Use Jurkat T-cells or HCT-116 cells (5,000 cells/well).[1]
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Treat: Add compound at IC90 concentration.
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Rescue Arm: In half the wells, add 100 µM Uridine .
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Incubation: 72 hours at 37°C.
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Readout: CellTiter-Glo (ATP) or MTT assay.[1]
Interpretation:
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Rescue Observed: Mechanism is confirmed as Pyrimidine Depletion (DHODH).
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No Rescue: Mechanism is "Off-Target" (e.g., direct mitochondrial toxicity, kinase inhibition, or apoptosis induction).[1]
Structure-Activity Relationship (SAR) Insights
The 2-(2-ethoxyethoxy) substituent is critical for the unique profile of this molecule compared to the parent Ethenzamide (2-ethoxybenzamide).[1]
| Feature | Structural Modification | Biological Impact |
| Core | Benzanilide (vs. Benzamide) | Increases lipophilicity and affinity for the hydrophobic ubiquinone channel.[1] Essential for DHODH activity. |
| 2-Position | Ethoxyethoxy (vs. Ethoxy) | The PEG-like chain increases water solubility (lower cLogP) while maintaining steric bulk.[1] It may improve blood-brain barrier (BBB) penetration or reduce first-pass metabolism compared to simple alkyl ethers.[1] |
| Amide N | Phenyl Ring | Provides π-π stacking interactions within the target binding pocket.[1] Removal of this ring (e.g., to primary amide) typically abolishes DHODH inhibitory activity. |
References & Authoritative Grounding
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Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: chemical diversity, structure-activity relationship, and therapeutic potential."[1] Journal of Medicinal Chemistry. (Establishes the benzanilide pharmacophore for DHODH). Link
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Wen, W., et al. (2015). "Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1."[1] ChemMedChem. (Describes the synthesis and activity of structurally similar N-phenylbenzamides). Link
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Vyas, V. K., et al. (2011). "2D and 3D QSAR studies of 2-phenylaminobenzamides as DHODH inhibitors."[1] Medicinal Chemistry Research. (Provides QSAR data on the N-phenylbenzamide scaffold). Link
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PubChem Compound Summary. "2-(2-ethoxyethoxy)-N-(2-ethoxyphenyl)benzamide" (Structural Analog). National Center for Biotechnology Information. Link[1]
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Patel, S. J., et al. (2020). "Recent developments in targeting the 'ubiquinone tunnel' of dihydroorotate dehydrogenase." Expert Opinion on Therapeutic Targets. Link
(Note: The exact molecule "2-(2-ethoxyethoxy)-N-phenylbenzamide" is a specific chemical entity often found in high-throughput screening libraries (e.g., ZINC, Mcule) as a derivative of the benzanilide scaffold.[1] The mechanism described above is derived from the established pharmacology of this specific structural class.)
